molecular formula C11H16O3 B147722 Benzyloxyacetaldehyde dimethyl acetal CAS No. 127657-97-0

Benzyloxyacetaldehyde dimethyl acetal

Cat. No. B147722
M. Wt: 196.24 g/mol
InChI Key: QITBBLPNYKECAZ-UHFFFAOYSA-N
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Description

Benzyloxyacetaldehyde dimethyl acetal is a chemical compound that can be synthesized from various precursors, including α,β-unsaturated aldehydes and benzylic alcohols. The compound is related to carbaldehyde dimethyl acetals, which have been synthesized through a cross-coupling reaction with methanol and N-heterocycles such as quinoxalines or benzothiazoles . Benzyloxyacetaldehyde dimethyl acetal is likely to share similar properties and reactivity due to the presence of the acetal functional group.

Synthesis Analysis

The synthesis of benzyloxyacetaldehyde dimethyl acetal can be achieved through acetalization reactions. A mild and convenient procedure for synthesizing benzylic acetals from α,β-unsaturated aldehydes has been reported, which utilizes pyridinium p-toluenesulfonate (PPTS) as a catalyst and molecular sieves as a dehydrating agent . This method provides a single-step access to benzylic acetals, which could be applied to the synthesis of benzyloxyacetaldehyde dimethyl acetal.

Molecular Structure Analysis

While the specific molecular structure of benzyloxyacetaldehyde dimethyl acetal is not provided, related compounds such as dimethylaluminum N-phenylbenzimidate dimer have been analyzed. The crystal structure of this compound, which is a polymerization catalyst for acetaldehyde and its derivatives, has been determined using X-ray crystallography . The molecular configuration and environment of the aluminum atom in this catalyst provide insights into the potential steric and electronic properties that benzyloxyacetaldehyde dimethyl acetal might exhibit.

Chemical Reactions Analysis

Benzyloxyacetaldehyde dimethyl acetal, as an acetal, would be expected to undergo hydrolysis under acidic conditions to yield the corresponding aldehyde and alcohol. In the context of related compounds, 2-quinoxalinyl carbaldehyde dimethyl acetals have been shown to convert into 2-quinoxalinyl carbaldehydes under acidic conditions . Additionally, benzaldehyde lyase has been used to catalyze the enantioselective carboligation of aromatic aldehydes with dimethoxy acetaldehyde, indicating that acetals can participate in enzymatic reactions to form more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyloxyacetaldehyde dimethyl acetal would include its solubility in organic solvents, stability under various conditions, and reactivity towards hydrolysis. The presence of the acetal group makes it stable in neutral and basic environments but susceptible to acid-catalyzed hydrolysis. The benzyloxy group could confer additional aromatic character to the compound, affecting its reactivity and interaction with other molecules. Specific data on the physical properties such as melting point, boiling point, and density are not provided but can be inferred based on the properties of similar acetal compounds.

Scientific Research Applications

1. HIV Research

Benzyloxyacetaldehyde dimethyl acetal has been utilized in the synthesis of a novel analogue of 3′-deoxythymidine for HIV research. This compound, after being synthesized from benzyloxyacetaldehyde dimethyl acetal and methyl glycerate, demonstrated significant inhibition of HIV infectivity and cytopathic effect in ATH8 cells at specific concentrations, without adversely affecting the growth of uninfected control cells. This highlights its potential in HIV treatment research (Norbeck, Spanton, Broder, & Mitsuya, 1989).

2. Photochemical Acetalization in Protic Media

Research has shown that carbonyl compounds can be converted into their corresponding dimethyl acetals efficiently through a photochemical reaction in methanol. This process is catalyzed by chloranil and is particularly effective with aldehydes. The study suggests the involvement of a photochemically generated acid in this reaction, demonstrating an innovative approach to acetalization processes (De Lijser & Rangel, 2004).

3. Hydrolysis of Benzaldehyde Dimethyl Acetal

The kinetics of hydrolysis of benzaldehyde dimethyl acetal, a related compound, has been examined using a circulated batch reactor. This study, conducted in dioxane with Amberlite IR-120 as a catalyst, provided insights into the equilibrium constant for the hydrolysis and the reaction's kinetic expression. This research contributes to a deeper understanding of acetal hydrolysis mechanisms (Altıokka & Hoşgün, 2007).

4. Solid-Phase Synthesis Applications

A study on benzyloxybenzaldehyde dimethyl acetal resin revealed its effectiveness for immobilizing 1,3-diols. This research has implications for the solid-phase synthesis of 1-dethia-1-oxacephams, indicating its potential application in pharmaceutical synthesis and related fields (Furman et al., 1999).

5. Glycerol Condensation to Cyclic Acetals

Investigations into the acid-catalysed condensation of glycerol with benzaldehyde, formaldehyde, acetone, and their dimethyl acetals to [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols have been conducted. This study is pivotal for the development of novel platform chemicals from renewable materials, showcasing the potential of such reactions in sustainable chemistry (Deutsch, Martin, & Lieske, 2007).

Safety And Hazards

“Benzyloxyacetaldehyde dimethyl acetal” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2,2-dimethoxyethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-12-11(13-2)9-14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITBBLPNYKECAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(COCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427364
Record name BENZYLOXYACETALDEHYDE DIMETHYL ACETAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyloxyacetaldehyde dimethyl acetal

CAS RN

127657-97-0
Record name BENZYLOXYACETALDEHYDE DIMETHYL ACETAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
DW Norbeck, S Spanton, S Broder, H Mitsuya - Tetrahedron Letters, 1989 - Elsevier
… A novel analogue of 3'-deoxythymidine, in which the 3'-carbon is replaced by oxygen, was synthesized in 5 steps from benzyloxyacetaldehyde dimethyl acetal and (+)-methyl glycerate. …
Number of citations: 178 www.sciencedirect.com
E Saniger, M Díaz-Gavilán, B Delgado, D Choquesillo… - Tetrahedron, 2004 - Elsevier
… [5-Chloro-2-(methoxyethoxymethoxy)benzyloxyacetaldehyde dimethyl acetal 9d … [5-Bromo-2-(methoxyethoxymethoxy)benzyloxyacetaldehyde dimethyl acetal 9e …
Number of citations: 7 www.sciencedirect.com
VK Aggarwal, JG Ford, S Fonquerna… - Journal of the …, 1998 - ACS Publications
A range of 1,3-oxathianes based on camphorsulfonic acid have been prepared and tested in the catalytic asymmetric epoxidation of carbonyl compounds. It was found that the 1,3-…
Number of citations: 129 pubs.acs.org
C Avendano, E la Cuesta - Current Organic Synthesis, 2009 - ingentaconnect.com
… The greater conformational freedom of the side-chain in the transition state of reactions with other acetals, as is the case of 2benzyloxyacetaldehyde dimethyl acetal, makes more stable …
Number of citations: 22 www.ingentaconnect.com
C Avendaño, E de la Cuesta - Advances in organic synthesis …, 2013 - books.google.com
… The greater conformational freedom of the side chain in the transition state of reactions with other acetals, as in the case of the 2-benzyloxyacetaldehyde dimethyl acetal, increases the …
Number of citations: 2 books.google.com
J Guo - European Journal of Medicinal Chemistry, 2023 - Elsevier
… Compound 64 underwent in situ activation and then subjected to intermolecular Pictet-Spengler reaction with l,2-benzyloxyacetaldehyde dimethyl acetal under the catalysis of …
Number of citations: 3 www.sciencedirect.com
D Liu, F Wang, G Xiao, C Brennan, X Ying, Z Bu, L Ma - LWT, 2023 - Elsevier
Cold plasma (CP) is an emerging preservation technology that involves minimal processing and retains the freshness of fresh-cut products. In this study, we applied CP (50 kV, 30 s) to …
Number of citations: 3 www.sciencedirect.com
D Wei, L Li, S He, J Yu, X Tian, Z Wu - LWT, 2020 - Elsevier
This study aimed to explore an efficient method to prepare ageing pork fat used as catalyst in the production of Chi-aroma Baijiu. Results showed that boiling after warm water treatment …
Number of citations: 5 www.sciencedirect.com
C Avendaño, E de la Cuesta - Chemistry–A European Journal, 2010 - Wiley Online Library
Saframycins, safracins, renieramycins, cribrostatins, and esteinascidins are 6,15‐iminoisoquino[3,2‐b]3‐benzazocine compounds that constitute the largest subgroup among the …
LE Janes, A Cimpoia… - The Journal of Organic …, 1999 - ACS Publications
… Combining benzyloxyacetaldehyde dimethyl acetal with d-mannitol, 8 l-ascorbic acid, 9 or (±)-methyl glycerate 2a or combining benzyloxyacetaldehyde with 2,3-O-isopropylidene-(S)-…
Number of citations: 29 pubs.acs.org

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